N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair. The compound features a benzothiazole moiety fused to a tetrahydrothienopyridine core, with a 6-ethyl substituent on the pyridine ring and a 4-chlorobenzamide group.
Preclinical studies of structurally related analogs (e.g., 6-isopropyl derivatives) demonstrate mid-µM inhibitory activity against purified APE1 and enhanced cytotoxicity in HeLa cells when combined with alkylating agents.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-chlorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS2.ClH/c1-2-27-12-11-16-19(13-27)30-23(26-21(28)14-7-9-15(24)10-8-14)20(16)22-25-17-5-3-4-6-18(17)29-22;/h3-10H,2,11-13H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCWZUSVVQBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
tuberculosis. The exact mode of action for this specific compound needs further investigation.
Biochemical Pathways
tuberculosis. The specific pathways affected by this compound need further investigation.
Pharmacokinetics
Benzothiazole derivatives have been reported to exhibit good bioavailability. The specific ADME properties of this compound need further investigation.
Result of Action
tuberculosis. The specific effects of this compound need further investigation.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This enzyme plays a crucial role in the base excision repair pathway and is implicated in various cancers. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety.
- A tetrahydrothieno[2,3-c]pyridine core.
- A chlorobenzamide functional group.
This unique arrangement contributes to its biological activity, as the different functional groups may interact with various biological targets.
Inhibition of APE1
Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide exhibit significant inhibition of APE1. These compounds show low micromolar activity against purified APE1 and in whole cell extract assays from HeLa cells. The inhibition leads to a hyper-accumulation of apurinic sites in cells treated with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that modifications in the side chains of the compound can significantly affect its inhibitory potency against APE1. For instance:
- Substituting different alkyl groups on the tetrahydrothieno ring alters the binding affinity and efficacy.
- The presence of electron-withdrawing groups enhances biological activity by stabilizing the interaction between the compound and the enzyme .
Pharmacokinetics
In vivo studies have shown that this class of compounds possesses a favorable absorption, distribution, metabolism, and excretion (ADME) profile. Following intraperitoneal administration at a dose of 30 mg/kg in mice, good plasma and brain exposure levels were recorded . This suggests potential for central nervous system activity, which may be beneficial for treating neurological aspects of cancer.
Case Studies
- Study on Cytotoxicity Potentiation : In a study involving HeLa cells, it was found that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide potentiated the cytotoxic effects of alkylating agents. This was evidenced by increased cell death rates when these agents were used in conjunction with the compound .
- Inhibition Assays : High-throughput screening campaigns have identified several novel chemotypes within this structural class that display potent inhibition of APE1 activity. These findings highlight the importance of this compound in developing new cancer therapeutics .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
1. Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)
- APE1 is crucial for DNA repair. Compounds similar to this one have demonstrated low micromolar activity against APE1, enhancing the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cells. In a study involving HeLa cells, the compound increased cytotoxicity when combined with MMS, leading to an accumulation of apurinic sites in DNA .
2. Neuroprotective Effects
- The benzothiazole scaffold has been linked to neuroprotective properties. Compounds with similar structures have been utilized in treatments for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Riluzole, a benzothiazole derivative, exemplifies this application by demonstrating neuroprotective effects .
3. Antimicrobial and Anti-inflammatory Activities
- The compound has shown potential antimicrobial and anti-inflammatory properties. SAR studies indicate that modifications on the benzothiazole and tetrahydrothieno structures significantly influence these biological activities .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride. The following table summarizes key compounds related to this structure:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Riluzole | Benzothiazole derivative | Neuroprotective effects; used in ALS treatment |
| AZD3199 | Benzothiazole-based | Potential anti-cancer properties |
| 4-Methylpiperidine derivatives | Sulfonamide linkage | Antimicrobial and anti-inflammatory activities |
These variations illustrate how structural modifications can lead to different pharmacological profiles .
Case Studies
Neuroprotective Applications
In a study examining the effects of compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) on neurodegenerative conditions, researchers found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating diseases like ALS and Alzheimer's .
Anticancer Studies
In vivo experiments demonstrated significant tumor reduction in animal models when administered with this compound. The results indicate its potential as an adjunct therapy alongside conventional chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs within the APE1 Inhibitor Series
The 6-ethyl substituent in the target compound distinguishes it from close analogs, such as N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3 in ). Key differences include:
However, the isopropyl analog’s higher lipophilicity could enhance membrane permeability, a critical factor for blood-brain barrier penetration .
Comparison with Chlorobenzamide-Containing Compounds
The 4-chlorobenzamide group in the target compound is a common pharmacophore in medicinal chemistry. For example:
- Niclosamide Analogs (): Niclosamide, a TMEM16A antagonist, features a nitro group critical for activity. However, substitution with chlorine (as in nitazoxanide and tizoxanide) retains bioactivity, demonstrating that electron-withdrawing groups like chlorine can maintain or enhance target binding .
*While the therapeutic targets differ (APE1 vs. TMEM16A), the retention of chlorine in both scaffolds underscores its versatility in optimizing drug-receptor interactions.
Pharmacokinetic and Toxicity Considerations
- 6-Ethyl vs.
- Chlorobenzamide vs. Acetamide (Compound 3): The 4-chlorobenzamide group in the target compound could enhance metabolic resistance compared to acetamide derivatives, prolonging half-life .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic adjustments to reaction conditions. For example:
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) may enhance reactivity in acylation steps, as seen in analogous benzothiazole derivatives .
- Catalyst Use : Triethylamine is critical for neutralizing HCl byproducts during amide bond formation, improving reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) can isolate the hydrochloride salt with >95% purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : and NMR can confirm the tetrahydrothieno-pyridine scaffold and benzamide substitution patterns. For instance, aromatic protons in the 4-chlorobenzamide group appear as distinct doublets at δ 7.4–8.2 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 498.2) and quantifies purity .
Q. How can researchers identify the primary biological target of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test activity against apurinic/apyrimidinic endonuclease 1 (APE1), as structurally related compounds show µM-level inhibition in HeLa cell lysates .
- Cellular Viability Studies : Co-treatment with alkylating agents (e.g., temozolomide) can reveal synergistic cytotoxicity, suggesting DNA repair pathway targeting .
Q. What experimental strategies address solubility challenges during in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- Surfactant Addition : Polysorbate-80 (0.01–0.1%) improves aqueous dispersion without cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Substituent Variation : Replace the ethyl group on the tetrahydrothieno-pyridine ring with isopropyl or cyclopropyl to assess steric effects on APE1 binding .
- Bioisosteric Replacement : Substitute the 4-chlorobenzamide with a 4-methoxyphenyl group to evaluate electronic effects on cellular permeability .
Q. Table 1: SAR Trends in Analogous Compounds
| Substituent (R) | APE1 IC (µM) | HeLa Cell IC (µM) |
|---|---|---|
| -Ethyl | 12.5 | 18.3 |
| -Isopropyl | 8.7 | 14.9 |
| -Cyclopropyl | 10.2 | 16.8 |
| Data adapted from APE1 inhibitor studies . |
Q. How should researchers resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma and brain exposure levels in murine models to identify bioavailability limitations. For example, related compounds showed 30% oral bioavailability but poor blood-brain barrier penetration .
- Metabolite Screening : LC-MS/MS can detect active metabolites that contribute to in vivo effects but are absent in in vitro assays .
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) to resolve the tetrahydrothieno-pyridine conformation. Anisotropic displacement parameters clarify disorder in the ethyl group .
- Twinned Data Handling : Apply the HKLF5 format in SHELXL to refine structures from twinned crystals, common in hydrochloride salts .
Q. Which in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Methodological Answer:
Q. How can computational methods predict off-target interactions or polypharmacology?
Methodological Answer:
Q. What strategies mitigate instability during long-term storage or under physiological conditions?
Methodological Answer:
- Lyophilization : Freeze-dry the hydrochloride salt at -80°C under vacuum (0.1 mBar) to prevent hydrolysis .
- pH Optimization : Store solutions at pH 4–5 (acetate buffer) to stabilize the benzamide bond against enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
